![molecular formula C16H29O2- B1259142 Hexadec-9-enoate](/img/structure/B1259142.png)
Hexadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadec-9-enoate is a long-chain unsaturated fatty acid anion that is the conjugate base of hexadec-9-enoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a long-chain fatty acid anion, an unsaturated fatty acid anion and a hexadecenoate. It is a conjugate base of a hexadec-9-enoic acid.
Scientific Research Applications
Isolation and Characterization from Natural Sources
Hexadec-9-enoate has been identified and isolated from various natural sources, demonstrating its relevance in phytochemistry. For instance, it was isolated from the golden flowers of Tagetes erecta, showcasing a range of oleanane-type triterpenoid esters. This research reveals the compound's natural occurrence and its structural properties, contributing to the understanding of plant biochemistry and natural product chemistry (Faizi & Naz, 2004).
Synthesis and Chemical Reactions
Hexadec-9-enoate has been a subject of synthetic chemistry, particularly in creating various derivatives and studying their chemical reactions. For example, research on the action of boron trifluoride etherate on unsaturated epoxy compounds involving hexadec-9-enoate derivatives has contributed to the understanding of chemical reactions and synthesis of cyclic and acyclic compounds (Canonica et al., 1969).
Biological Activities
Hexadec-9-enoate derivatives have shown biological activities, such as α-amylase inhibitory effects, which are significant in the context of diabetes treatment. A study on the leaves of Spondias mombin highlighted the anti-diabetic potential of hexadec-9-enoate, providing insights into its medicinal applications (Fred-jaiyesimi, Kio, & Richard, 2009).
Pheromone Synthesis and Analysis
Research has also delved into the synthesis and analysis of pheromones, where hexadec-9-enoate plays a role. Studies on insect pheromones, such as those of the cotton bollworm, have utilized hexadec-9-enoate derivatives for synthesizing pheromones and analyzing their structure and activity. This research is crucial for understanding insect behavior and developing methods for pest control (Kan et al., 2005).
Biochemical and Medical Research
Hexadec-9-enoate has applications in biochemical and medical research, particularly in the field of stem cell imaging. A study demonstrated the use of a (64)Cu-labeled hexadecyl-1,4,7,10-tetraazacyclododecane-tetraacetic acid-benzoate as a positron emission tomography (PET) radiotracer for stem cell imaging, highlighting its potential in medical diagnostics (Kim et al., 2015).
properties
Product Name |
Hexadec-9-enoate |
---|---|
Molecular Formula |
C16H29O2- |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
(E)-hexadec-9-enoate |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/p-1/b8-7+ |
InChI Key |
SECPZKHBENQXJG-BQYQJAHWSA-M |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.